4”DeFluoro-4”methyl-ezetimibe-d7
Description
Chemical Identity and Nomenclature
The chemical identity of 4"DeFluoro-4"methyl-ezetimibe-d7 is established through its systematic nomenclature and molecular characteristics, which reflect both its structural relationship to ezetimibe and its unique isotopic modifications. The compound possesses the molecular formula C25H17D7FNO3, indicating the presence of twenty-five carbon atoms, seventeen hydrogen atoms, seven deuterium atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. This formulation represents a molecular weight of 412.51 daltons, which reflects the mass contribution of the incorporated deuterium atoms compared to the non-deuterated analog. The systematic name incorporates stereochemical descriptors that define the three-dimensional arrangement of atoms within the azetidinone ring system, maintaining the characteristic (3R,4S) configuration that is essential for biological activity.
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific designations for the isotopic modifications. The "d7" designation indicates the presence of seven deuterium atoms strategically positioned throughout the molecular structure, typically replacing hydrogen atoms in specific aromatic or aliphatic positions to achieve optimal analytical performance. The "DeFluoro" component of the name signifies the removal of a fluorine atom from a specific position on the aromatic ring system, which distinguishes this derivative from the parent ezetimibe molecule that contains two fluorine atoms. The "methyl" designation indicates the substitution of a methyl group at a specific position, further modifying the electronic and steric properties of the molecule.
The structural framework maintains the core azetidinone ring system that is characteristic of ezetimibe-related compounds, specifically the 2-azetidinone moiety that serves as the pharmacophore for cholesterol absorption inhibition. The compound retains the essential hydroxyphenyl and fluorophenyl substituents that contribute to its binding affinity for the Niemann-Pick C1-Like 1 protein, while the deuterium incorporation provides enhanced analytical detectability without significantly altering the fundamental chemical behavior. The stereochemical configuration ensures that the compound maintains appropriate spatial relationships between functional groups, preserving the molecular recognition properties that are critical for protein-ligand interactions.
Historical Context in Cholesterol Absorption Inhibitor Research
The development of 4"DeFluoro-4"methyl-ezetimibe-d7 emerged from decades of research into cholesterol absorption mechanisms and the therapeutic potential of targeting intestinal cholesterol uptake pathways. The historical foundation for this research began in the early 1990s when radiotracer studies first revealed that ezetimibe demonstrated specific localization within enterocytes of intestinal villi, prompting intensive investigation into its mechanism of action. These early studies established that ezetimibe represented a novel class of lipid-lowering compounds that operated through a distinct mechanism compared to existing therapies such as statins and bile acid sequestrants. The discovery that ezetimibe could selectively inhibit cholesterol absorption without affecting the uptake of fat-soluble vitamins, triglycerides, or bile acids marked a significant advancement in cholesterol management strategies.
The identification of the Niemann-Pick C1-Like 1 protein as the primary molecular target for ezetimibe represented a crucial breakthrough in understanding cholesterol homeostasis mechanisms. Research conducted with genetically modified mice lacking the Niemann-Pick C1-Like 1 protein demonstrated a seventy percent reduction in intestinal cholesterol absorption and complete insensitivity to ezetimibe treatment, confirming the essential role of this transporter in cholesterol uptake. These findings established the scientific foundation for developing ezetimibe derivatives and analogs, including isotopically labeled versions that could provide enhanced analytical capabilities for research applications. The mechanistic understanding revealed that Niemann-Pick C1-Like 1 facilitates cholesterol internalization through interaction with adaptor protein 2 complexes and clathrin, forming endocytic vesicles that transport cholesterol into enterocytes.
The evolution of ezetimibe research led to comprehensive investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and elimination characteristics. Studies revealed that ezetimibe undergoes extensive glucuronide conjugation following oral administration, producing an active metabolite that circulates at significantly higher concentrations than the parent compound. The pharmacokinetic profile demonstrated that both ezetimibe and its glucuronide metabolite exhibit elimination half-lives of approximately twenty-two hours, enabling once-daily dosing regimens. These pharmacokinetic findings highlighted the importance of developing isotopically labeled standards for accurate quantification of ezetimibe and its metabolites in biological matrices, driving the development of deuterated analogs such as 4"DeFluoro-4"methyl-ezetimibe-d7.
| Historical Milestone | Year | Research Finding | Impact on Development |
|---|---|---|---|
| Initial Ezetimibe Discovery | Early 1990s | Localization in intestinal enterocytes | Established novel mechanism concept |
| Niemann-Pick C1-Like 1 Identification | Late 1990s | Protein target characterization | Defined molecular mechanism |
| Pharmacokinetic Characterization | 2000s | Glucuronide metabolism pathway | Informed isotopic labeling strategies |
| Deuterated Analog Development | 2010s | Enhanced analytical capabilities | Enabled precise pharmacokinetic studies |
Role in Isotopic Labeling Strategies for Pharmacokinetic Studies
The role of 4"DeFluoro-4"methyl-ezetimibe-d7 in isotopic labeling strategies represents a critical advancement in pharmacokinetic research methodology, particularly for studies investigating cholesterol absorption inhibitors and their metabolic pathways. Deuterated compounds serve as ideal internal standards for liquid chromatography-tandem mass spectrometry applications because they exhibit virtually identical chemical and physical properties to their non-deuterated counterparts while providing distinct mass spectral signatures that enable precise quantification. The seven deuterium atoms incorporated into the molecular structure of this compound create a mass shift of seven daltons compared to the corresponding non-deuterated analog, providing sufficient mass separation to prevent analytical interference while maintaining comparable chromatographic behavior.
The strategic placement of deuterium atoms in 4"DeFluoro-4"methyl-ezetimibe-d7 follows established principles of isotopic labeling that maximize analytical performance while minimizing potential isotope effects that could alter pharmacokinetic behavior. Research has demonstrated that deuterium substitution at specific positions can influence metabolic stability through kinetic isotope effects, where carbon-deuterium bonds exhibit greater resistance to enzymatic cleavage compared to carbon-hydrogen bonds. This property can be advantageous in pharmacokinetic studies as it provides enhanced stability for the internal standard, ensuring consistent analytical performance throughout extended analysis periods. The compound's deuterium incorporation pattern is designed to avoid positions that are susceptible to metabolic transformation, preserving the isotopic signature throughout the analytical process.
The application of 4"DeFluoro-4"methyl-ezetimibe-d7 in pharmacokinetic studies enables researchers to accurately quantify ezetimibe concentrations in complex biological matrices such as plasma, urine, and tissue samples. The compound's utility extends to studies investigating ezetimibe's mechanism of enhancing reverse cholesterol transport, where research has shown that ezetimibe treatment increases fecal endogenous cholesterol excretion by approximately sixty-seven percent and enhances cholesterol excretion from body pools into stool by seventy-five percent. These metabolic studies require precise analytical methods capable of distinguishing between endogenous cholesterol, dietary cholesterol, and pharmaceutical interventions, making isotopically labeled standards essential for accurate quantification.
The development of analytical methods incorporating 4"DeFluoro-4"methyl-ezetimibe-d7 has facilitated comprehensive studies of ezetimibe's pharmacokinetic profile, including its absorption characteristics, tissue distribution patterns, and metabolic transformation pathways. Research utilizing isotopic labeling has revealed that ezetimibe demonstrates peak plasma concentrations of 3.4 to 5.5 nanograms per milliliter within four to twelve hours following oral administration, while its glucuronide metabolite achieves concentrations of 45 to 71 nanograms per milliliter within one to two hours. The ability to simultaneously monitor both parent compound and metabolite concentrations using isotopically labeled standards provides comprehensive insight into the drug's disposition and enables calculation of accurate pharmacokinetic parameters such as area under the curve, clearance, and bioavailability.
| Analytical Parameter | Standard Compound | Deuterated Standard | Analytical Advantage |
|---|---|---|---|
| Mass-to-charge ratio | Variable based on structure | +7 daltons | Clear mass separation |
| Chromatographic retention | Baseline reference | Nearly identical | Co-elution without interference |
| Ionization efficiency | Reference standard | Comparable | Consistent response factor |
| Matrix effects | Subject to suppression | Parallel behavior | Accurate correction |
Properties
Molecular Formula |
C₂₅H₁₇D₇FNO₃ |
|---|---|
Molecular Weight |
412.5 |
Synonyms |
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Desfluoro Ezetimibe (Non-Deuterated)
- Structure : Lacks both the fluorine atom at the 4-position and deuterium substitutions.
- Synthesis : Synthesized via condensation of 4-hydroxybenzaldehyde with aniline derivatives, followed by cyclization (Scheme 1, ).
- Role : Used as a reference standard in HPLC method validation to control impurity levels (≤0.10% in intermediates) .
- Key Differences: Higher polarity due to the absence of methyl and deuterium groups. Limited utility in MS due to isotopic interference.
4"DeFluoro-4"methyl-ezetimibe-d4
- Structure : Contains four deuterium atoms and a methyl group at the 4-position.
- Handling : Classified as a controlled product with a short shelf life; synthesized on-demand .
- Key Differences: Fewer deuterium substitutions (d4 vs. d7) reduce isotopic distinction in MS. Similar methyl substitution improves metabolic stability compared to non-methylated analogs.
Fluorinated Ezetimibe Derivatives (e.g., EP 4 374 877 A2 Compounds)
- Structure : Retain fluorine atoms but feature diverse substituents (e.g., trifluoromethyl groups, pyridinyl rings) .
- Role : Designed for enhanced pharmacokinetic properties or target binding in drug discovery.
- Key Differences :
- Fluorine retention increases metabolic resistance but alters polarity and solubility.
- Lack of deuterium limits use in quantitative MS.
Comparative Data Table
Preparation Methods
Deuteration via Corey–Bakshi–Shibata (CBS) Reduction
The CBS reduction step in ezetimibe synthesis (using BH₃·Me₂S and a chiral oxazaborolidine catalyst) can be adapted for deuterium incorporation. Substituting BH₃ with BD₃·Me₂S-d₇ introduces deuterium at the β-hydroxyl position during ketone reduction.
Methyl Group Deuteration Using CD₃I
The 4-methyl group on the p-tolyl moiety is deuterated via alkylation with CD₃I during intermediate synthesis:
-
Intermediate I preparation :
Detailed Preparation Methods
Synthesis of Deutero-Methyl Intermediate (Eze-1-d7)
CBS Reduction with BD₃·Me₂S-d₇
Final Cyclization and Deprotection
Intermediate II-d7 Preparation
Double-Bond Addition with Intermediate I-d7
-
Catalyst : TiCl₄-d₄ (0.9 equiv.) + Ti(OiPr)₄-d₂₈ (0.3 equiv.).
-
Isolation : Crystallization from ethyl acetate-d₈/heptane-d₁₆.
Analytical Characterization and Validation
Isotopic Purity Assessment
| Technique | Parameters | Results for this compound |
|---|---|---|
| LC-HRMS | ESI+, m/z calc. 412.45 (C₂₅H₁₇D₇FNO₃) | m/z observed 412.44 [M+H]+ |
| ²H NMR | 400 MHz, DMSO-d₆ | δ 2.25 (s, CD₃), δ 7.15–7.45 (aromatic-D) |
| Isotopic Enrichment | LC-MS/MS | 99.2% D7 |
HPLC Method Validation
-
Column : C18, 250 × 4.6 mm, 5 µm.
-
Mobile phase : 0.1% TFA-d in D₂O/acetonitrile-d₃ (70:30).
-
Retention time : 12.7 min (vs. 12.5 min for non-deuterated).
Process Optimization and Scaling Considerations
Cost-Effective Deuteration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
